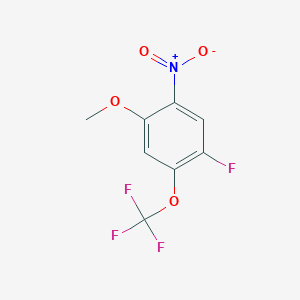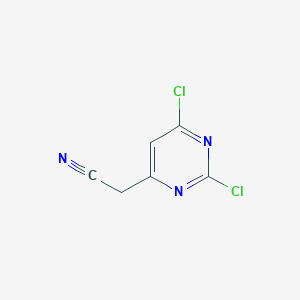
(S)-Mevalonic acid lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Mevalonic acid lithium salt: is a lithium salt form of (S)-Mevalonic acid, a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, including cholesterol, and other isoprenoids. The compound plays a significant role in cell growth and proliferation, making it a valuable substance in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Mevalonic acid lithium salt typically involves the following steps:
Starting Material: The process begins with the synthesis of (S)-Mevalonic acid.
Lithium Salt Formation: (S)-Mevalonic acid is then reacted with a lithium base, such as lithium hydroxide, in an aqueous solution to form this compound.
The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume.
Purification: Techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
化学反应分析
Types of Reactions
(S)-Mevalonic acid lithium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form mevalonate-5-phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Catalysts: Various metal catalysts depending on the reaction.
Major Products
Mevalonate-5-phosphate: A key intermediate in the mevalonate pathway.
Isopentenyl pyrophosphate: Another crucial intermediate in isoprenoid biosynthesis.
科学研究应用
(S)-Mevalonic acid lithium salt is extensively used in scientific research due to its role in the mevalonate pathway. Its applications include:
Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.
Biology: Studied for its role in cell growth and proliferation.
Medicine: Investigated for its potential in treating diseases related to cholesterol metabolism, such as cardiovascular diseases and certain types of cancer.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
作用机制
(S)-Mevalonic acid lithium salt exerts its effects through the mevalonate pathway. The compound is converted into mevalonate-5-phosphate, which is then further processed to produce isopentenyl pyrophosphate. This intermediate is crucial for the biosynthesis of sterols and other isoprenoids. The pathway involves several enzymes, including HMG-CoA reductase, which is a key regulatory point .
相似化合物的比较
Similar Compounds
Mevalonic acid: The free acid form, which is less stable than its lithium salt counterpart.
Mevalonate-5-phosphate: A phosphorylated derivative involved in the same biosynthetic pathway.
Isopentenyl pyrophosphate: A downstream product in the mevalonate pathway.
Uniqueness
(S)-Mevalonic acid lithium salt is unique due to its stability and solubility compared to the free acid form. Its lithium salt form makes it easier to handle and use in various experimental setups. Additionally, it serves as a direct precursor in the mevalonate pathway, making it indispensable for studies related to sterol and isoprenoid biosynthesis .
属性
分子式 |
C6H11LiO4 |
|---|---|
分子量 |
154.1 g/mol |
IUPAC 名称 |
lithium;(3S)-3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m0./s1 |
InChI 键 |
PVWNXFFXFNEHDZ-RGMNGODLSA-M |
手性 SMILES |
[Li+].C[C@](CCO)(CC(=O)[O-])O |
规范 SMILES |
[Li+].CC(CCO)(CC(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


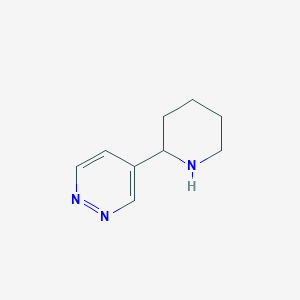

![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
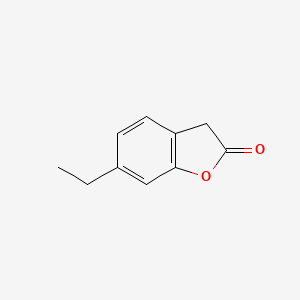
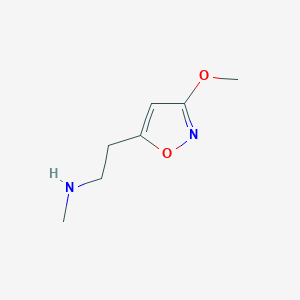
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)

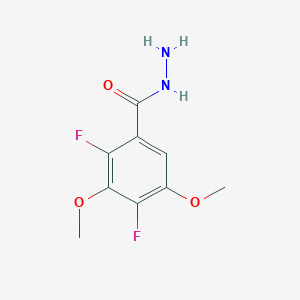
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)
